(Bromomethyl)phosphonic acid
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Overview
Description
(Bromomethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a bromomethyl group attached to a phosphonic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields. It has the molecular formula CH4BrO3P and a molecular weight of 174.92 g/mol .
Mechanism of Action
Target of Action
(Bromomethyl)phosphonic acid is a type of organophosphorus compound Phosphonates, a class of compounds to which this compound belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it has been shown that phosphonate anion, a component of this compound, can act directly on fungi, reducing growth . This growth reduction is associated with a rapid reduction in the total pool of adenylate .
Biochemical Pathways
For example, the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways .
Pharmacokinetics
For instance, certain prodrugs of acyclic nucleoside phosphonates (ANPs) have been found to have suitable pharmacokinetics .
Result of Action
Phosphonates, including this compound, are known to have specific biological activity due to their ability to mimic phosphates and carboxylates of biological molecules and inhibit metabolic enzymes .
Action Environment
It’s worth noting that the solubility of similar compounds, such as boron reagents used in suzuki–miyaura coupling, can vary depending on the polarity of the media .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of bromomethylphosphonic dichloride with phenol, resulting in the formation of phenyl (bromomethyl)chlorophosphonate. This intermediate can then undergo further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by desilylation with methanol or water. This method is favored for its high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenol to form phenyl (bromomethyl)chlorophosphonate.
Formation of Functional Derivatives: It can react with heptamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, and potassium thiocyanate to form silylamidophosphonate, silyl phosphonate, and isothiocyanatophosphonate, respectively.
Common Reagents and Conditions:
Bromotrimethylsilane (BTMS): Used in the McKenna procedure for silyldealkylation.
Phenol: Reacts with bromomethylphosphonic dichloride to form phenyl (bromomethyl)chlorophosphonate.
Major Products:
Phenyl (bromomethyl)chlorophosphonate: Formed from the reaction with phenol.
Silylamidophosphonate, Silyl Phosphonate, Isothiocyanatophosphonate: Formed from reactions with heptamethyldisilazane, N,O-bis(trimethylsilyl)acetamide, and potassium thiocyanate, respectively.
Scientific Research Applications
(Bromomethyl)phosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phosphonic Acid: Shares the phosphonic acid moiety but lacks the bromomethyl group.
Phenyl (bromomethyl)chlorophosphonate: An intermediate in the synthesis of (bromomethyl)phosphonic acid.
Silylamidophosphonate, Silyl Phosphonate, Isothiocyanatophosphonate: Functional derivatives of this compound.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the formation of various functional derivatives. Its ability to act as a bioisostere for phosphate groups and its applications in enzyme inhibition further distinguish it from other phosphonic acids .
Properties
IUPAC Name |
bromomethylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFWDQOWQBTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BrO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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